Biochemical Potency: sAJM589 vs. MYCi975 in the P493-6 Cell Model
In the P493-6 Burkitt lymphoma cell model (a well-established Myc-dependent line), sAJM589 inhibits cellular proliferation with an IC₅₀ of 1.9 ± 0.06 μM, whereas MYCi975 shows an IC₅₀ of 3.7 μM [1]. The ~1.9-fold difference in potency suggests sAJM589 may offer greater efficacy in this specific cellular context, though both compounds act via Myc-Max disruption.
| Evidence Dimension | Cell proliferation inhibition in P493-6 cells |
|---|---|
| Target Compound Data | IC₅₀ = 1.9 ± 0.06 μM |
| Comparator Or Baseline | MYCi975: IC₅₀ = 3.7 μM |
| Quantified Difference | ~1.9-fold lower IC₅₀ for sAJM589 |
| Conditions | P493-6 Burkitt lymphoma cell model; dose-dependent assay; 3-day exposure for MYCi975, equivalent for sAJM589 |
Why This Matters
Users selecting a Myc inhibitor for P493-6-based assays may achieve lower effective concentrations with sAJM589, potentially reducing off-target effects and compound consumption.
- [1] Choi SH, et al. Targeted Disruption of Myc-Max Oncoprotein Complex by a Small Molecule. ACS Chem Biol. 2017 Nov 17;12(11):2715-2719. View Source
